3-Deoxy Saxagliptin
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(1S,3S,5S)-2-[(2S)-2-(1-adamantyl)-2-aminoacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c19-9-14-4-13-5-15(13)21(14)17(22)16(20)18-6-10-1-11(7-18)3-12(2-10)8-18/h10-16H,1-8,20H2/t10?,11?,12?,13-,14+,15+,16-,18?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEBXOWFQASQAR-FTDXYOEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)N4C(CC5C4C5)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701110803 | |
| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361441-98-7 | |
| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361441-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation and Occurrence of 3 Deoxy Saxagliptin
Degradation Pathways of Saxagliptin (B632)
Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, can degrade under various stress conditions, leading to the formation of several impurities. oup.comomicsonline.org Understanding these pathways is crucial for ensuring the quality and stability of the final drug product.
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating properties of analytical methods. scielo.brjocpr.com These studies expose Saxagliptin to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. oup.compharmainfo.in
Under different stress conditions, several major degradation-related impurities (DRIs) have been identified. jocpr.com The most prominent degradation pathway involves an intramolecular cyclization to form a cyclic amidine impurity. google.comacs.org Studies have shown that under basic conditions, Saxagliptin degradation is more significant than under acidic, oxidative, thermal, or photolytic conditions. umlub.pl
A comprehensive study on film-coated tablets identified three main degradation products: Saxagliptin cyclic amidine (SCA), its epimer, epi-cyclic amidine (ESCA), and Saxagliptin formyl amide (SFA). mdpi.comresearchgate.net Another study performing stress tests under acidic and basic conditions identified four degradants (SAXA-D1 to SAXA-D4), while oxidative stress led to additional products (SAXA-D5 to SAXA-D7). mdpi.com While these studies provide a detailed profile of common degradants, 3-Deoxy Saxagliptin is not typically reported as a product of these forced degradation pathways.
Table 1: Major Forced Degradation Products of Saxagliptin
| Degradation Product Name | Common Abbreviation | Formation Condition |
|---|---|---|
| Saxagliptin Cyclic Amidine | SCA / Impurity D | Intramolecular Cyclization, Base-catalyzed mdpi.comgoogle.com |
| Epi-cyclic Amidine | ESCA | Epimerization of SCA mdpi.com |
| Saxagliptin Formyl Amide | SFA | Acid-catalyzed Formylation mdpi.com |
This table is based on data from multiple sources and represents commonly cited degradation products.
The mechanisms behind Saxagliptin degradation are complex and influenced by various factors. The primary degradation pathway is a thermodynamically favored intramolecular cyclization of the amino group onto the nitrile, forming the six-membered cyclic amidine impurity (SCA). acs.orgresearchgate.net This reaction is followed by the formation of its epimer, ESCA. mdpi.com This cyclization is catalyzed by hydroxide (B78521) ions (OH⁻), making it more prevalent in alkaline conditions. mdpi.com
In parallel, a formylation reaction can occur, producing the Saxagliptin formyl amide (SFA). This pathway is promoted by hydrogen ions (H⁺) and is therefore favored in acidic environments. mdpi.com The formic acid responsible for this reaction can originate from the degradation of excipients like polyethylene (B3416737) glycol (PEG). mdpi.comnih.gov
The generation of impurities in Saxagliptin formulations is significantly influenced by environmental and formulation factors. nih.gov
Temperature and Humidity: Stability studies show that the degradation of Saxagliptin increases with rises in temperature and relative humidity. mdpi.com
Excipients: Reactive impurities can originate from excipients used in the formulation. nih.gov For instance, in film-coated tablets containing PEG, degradation products of PEG, such as formic acid, can lower the micro-environmental pH. mdpi.com
pH: The pH of the micro-environment plays a critical role. A lower pH, resulting from acidic degradation products of PEG, can suppress the formation of the main degradation product, epi-cyclic amidine, which is favored under basic conditions. mdpi.comnih.gov Conversely, a lower pH can promote the formation of the formyl amide impurity (SFA). mdpi.com This demonstrates a competitive relationship between the different degradation pathways based on the formulation's micro-environment.
Mechanistic Insights into Saxagliptin Degradation Pathways
Process-Related Impurities in Saxagliptin Synthesis
Impurities in a drug substance can arise not only from degradation but also as by-products during the manufacturing process. clearsynth.com These process-related impurities may include intermediates, by-products from side reactions, or isomers.
The synthesis of Saxagliptin is a multi-step process involving the coupling of two key intermediates, N-Boc-3-hydroxyadamantylglycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide. researchgate.net During this complex synthesis, various related substances can be formed.
This compound (CAS No: 361441-98-7) is identified as a process-related impurity of Saxagliptin. allmpus.comallmpus.comchemicea.com Its structure differs from Saxagliptin by the absence of the hydroxyl group on the adamantane (B196018) moiety. ontosight.ai This suggests its formation is likely due to a side reaction or the use of an impure starting material during the synthesis rather than the degradation of the final Saxagliptin molecule. Several pharmaceutical impurity suppliers explicitly categorize this compound as a process impurity. chemicea.com
Characterization of Saxagliptin Metabolites and Their Relationship to Impurity Profiles
The metabolic profile of a drug is distinct from its degradation or impurity profile. Metabolism involves enzymatic conversion in the body, whereas degradation is a chemical process.
Following oral administration, Saxagliptin is well-absorbed and cleared through both metabolism and renal excretion. nih.govcapes.gov.br The metabolism is primarily mediated by the cytochrome P450 3A4 and 3A5 (CYP3A4/5) enzyme system in the liver. nih.govnih.govdrugbank.com
The principal metabolic pathway is the hydroxylation of the adamantane ring to form 5-hydroxy Saxagliptin (also known as M2). nih.govcapes.gov.brresearchgate.net This major metabolite is also pharmacologically active, although it is about half as potent as the parent drug. drugbank.comastrazeneca.com This metabolite and unchanged Saxagliptin are the main drug-related components found circulating in plasma. nih.gov
Other, more minor metabolic pathways have also been identified. These include additional hydroxylation at other positions and conjugation reactions to form glucuronide or sulfate (B86663) conjugates. nih.govcapes.gov.brnih.gov Recent studies in rats also identified the formation of thiazoline-containing thiol metabolites through conjugation with cysteine and glutathione (B108866). nih.govmdpi.com The known metabolic pathways for Saxagliptin consistently involve the addition of functional groups (like hydroxyl) or conjugation, not the removal of the existing hydroxyl group. Therefore, this compound is not a reported metabolite of Saxagliptin.
Enzymatic Systems Involved in Saxagliptin Biotransformation (e.g., CYP3A4/5)
The biotransformation, or metabolism, of saxagliptin is primarily conducted in the liver and is mediated by the cytochrome P450 enzyme system. drugbank.comwikipedia.org Specifically, the isozymes CYP3A4 and CYP3A5 are the principal enzymes responsible for its metabolic conversion. drugbank.commdpi.commedscape.com
The primary metabolic pathway is the hydroxylation of the adamantane ring structure of saxagliptin. mdpi.com This enzymatic reaction introduces a hydroxyl (-OH) group, converting saxagliptin into its major and pharmacologically active metabolite, known as 5-hydroxy saxagliptin (or M2). drugbank.comnih.gov This metabolite is also a DPP-4 inhibitor, although it is approximately half as potent as the parent compound, saxagliptin. drugbank.commedscape.com The formation of 5-hydroxy saxagliptin is the most significant metabolic event, with studies showing that after administration, the exposure to this metabolite (as measured by AUC or Area Under the Curve) is higher than that of the parent drug. drugbank.comnih.gov
While CYP3A4/5-mediated hydroxylation is the main route, saxagliptin also undergoes other minor metabolic transformations. These include glucuronidation and sulfation, which are conjugation reactions that increase the water solubility of the compound to facilitate its excretion. mdpi.com A small fraction of the drug is also eliminated unchanged through renal pathways. drugbank.com The involvement of CYP3A4/5 in saxagliptin's metabolism means that co-administration with strong inhibitors or inducers of these enzymes can alter the drug's pharmacokinetics. medscape.comnih.govnih.gov
The following table summarizes the key enzymes and the resulting primary metabolite from saxagliptin biotransformation.
Interactive Table: Saxagliptin Biotransformation| Parent Compound | Primary Enzymatic System | Metabolic Reaction | Major Active Metabolite |
|---|---|---|---|
| Saxagliptin | Cytochrome P450 3A4/5 (CYP3A4/5) | Hydroxylation | 5-hydroxy saxagliptin |
Differentiation of Metabolic Byproducts from Synthetic or Degradation Impurities in Saxagliptin Analysis
In pharmaceutical analysis, it is crucial to distinguish between metabolic byproducts, synthetic impurities, and degradation impurities to ensure the quality, safety, and efficacy of a drug. Each type of impurity originates from a different source and possesses a distinct chemical profile.
Metabolic Byproducts: These are compounds formed within the body as a result of enzymatic processes. For saxagliptin, the principal metabolic byproduct is 5-hydroxy saxagliptin, created by CYP3A4/5 enzymes. drugbank.commdpi.com Other minor metabolites, such as cysteine and glutathione conjugates, have also been identified in preclinical studies. mdpi.com These metabolites are characterized by specific structural modifications (e.g., addition of a hydroxyl group or conjugation with endogenous molecules) that are consistent with known biological pathways.
Synthetic Impurities: These are substances that arise during the chemical synthesis of the active pharmaceutical ingredient (API). They can include unreacted starting materials, intermediates, isomers, or byproducts from unintended side reactions. Compounds like this compound are classified in this category, representing a structural variation of the final drug molecule that is not formed through metabolism. ontosight.ai Other examples include products of over-amidation or various diastereoisomers that may be formed during the multi-step synthesis of saxagliptin.
Degradation Impurities: These impurities result from the chemical decomposition of the drug substance over time due to exposure to environmental factors such as heat, light, humidity, or extreme pH (hydrolysis) and oxidation. researchgate.net Forced degradation studies on saxagliptin have shown that it is susceptible to breakdown under hydrolytic (acidic and alkaline) and oxidative stress, leading to the formation of specific degradation products. researchgate.net These products are structurally distinct from both the parent drug and its metabolites. For instance, saxagliptin is known to undergo intramolecular cyclization in solution to form a cyclic amidine degradant.
The differentiation among these compound types is achieved using advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). ijrpc.comclinicsearchonline.orgnih.gov These methods separate compounds based on their physicochemical properties. By comparing the chromatographic retention times and mass-to-charge ratios of unknown peaks in a sample against certified reference standards of known metabolites, synthetic impurities, and degradation products, analysts can accurately identify and quantify each substance. researchgate.netclinicsearchonline.org The context of the sample is also critical; metabolites are sought in biological matrices like plasma or urine, whereas synthetic and degradation impurities are primarily monitored in the bulk drug and final pharmaceutical formulations. auctoresonline.org
Analytical Methodologies for 3 Deoxy Saxagliptin Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic methods are fundamental in separating 3-Deoxy Saxagliptin (B632) from Saxagliptin and other related impurities, enabling accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Saxagliptin and its impurities. The development of a stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for estimating degradation-related impurities, including 3-Deoxy Saxagliptin. jocpr.com
Method development often involves a systematic approach to optimize separation parameters. Key considerations include the choice of the stationary phase, mobile phase composition, flow rate, and detection wavelength. For instance, a common approach utilizes a C18 column, such as a Hypersil BDS C18 or Cosmosil C18, with a gradient elution of water and acetonitrile (B52724) as the mobile phase. jocpr.comijtsrd.com The flow rate is typically set around 1.0 mL/min, and detection is often performed using a photodiode array (PDA) detector at a wavelength of approximately 212 nm or 213 nm. jocpr.comijtsrd.com
Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is accurate, precise, linear, and robust. ijtsrd.comscielo.br Linearity is established by analyzing a series of solutions with varying concentrations of the analyte. For example, a linear relationship might be observed over a concentration range of 10-50 µg/mL. ijtsrd.com Robustness is evaluated by making small, deliberate changes to method parameters like flow rate and mobile phase composition to ensure the method remains reliable. jocpr.com
Several studies have detailed specific HPLC methods for Saxagliptin and its related substances. These methods often employ a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). umlub.plijnrd.orgijprajournal.com The pH of the buffer is a critical parameter that can be adjusted to optimize the separation. ijprajournal.com
Interactive Table: Example HPLC Method Parameters for Saxagliptin Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Cosmosil C18 (250mm x 4.6ID, 5µm) ijtsrd.com | Xterra RP18 (150mm x 4.6mm, 5µm) umlub.pl | Phenomenex Luna C18 (250mm x 4.6mm, 5µm) ijprajournal.com |
| Mobile Phase | Methanol:Water (70:30 v/v) ijtsrd.com | Acetonitrile:Water (60:40 v/v) umlub.pl | Acetonitrile:Phosphate Buffer (pH 4.6) (45:55 v/v) ijprajournal.com |
| Flow Rate | 0.8 ml/min ijtsrd.com | 1.0 ml/min umlub.pl | 1.0 ml/min ijprajournal.com |
| Detection Wavelength | 212 nm ijtsrd.com | 248 nm umlub.pl | 245 nm ijprajournal.com |
| Retention Time (Saxagliptin) | Not Specified | 3.249 min umlub.pl | 2.1 min ijprajournal.com |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). dshs-koeln.de UPLC methods have been successfully applied to the analysis of Saxagliptin and its related compounds. ajol.info
A UPLC-MS/MS method was developed for the quantification of Saxagliptin in bulk and tablet forms, demonstrating the technique's speed and selectivity. dergipark.org.tr This method utilized a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) with a mobile phase of acetonitrile and 0.1% formic acid, achieving a short run time of 3 minutes. dergipark.org.tr The use of tandem mass spectrometry for detection provides enhanced specificity and sensitivity. dergipark.org.tr UPLC is particularly advantageous for applications requiring high throughput, such as in quality control and pharmacokinetic studies. dshs-koeln.delcms.cz
Chiral Chromatography for Stereoisomeric Purity of Related Compounds
Saxagliptin possesses multiple chiral centers, leading to the potential for several stereoisomers. researchgate.net Since only one enantiomer is therapeutically active, the other isomers are considered impurities. scirp.org Chiral chromatography is essential for separating these stereoisomers and ensuring the enantiomeric purity of the drug substance. scirp.orgnih.gov
While specific chiral separation methods for this compound are not extensively detailed in the provided context, the principles of chiral chromatography for related compounds like Vildagliptin and Alogliptin are well-established. scirp.orgslideserve.com These methods often employ chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other, leading to their separation. nih.gov The development of such methods is crucial for controlling the stereoisomeric purity of Saxagliptin and its related compounds.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound.
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of unknown compounds by providing highly accurate mass measurements. cleancontrolling.comlibretexts.org This technique is critical for the structural elucidation of impurities and degradation products like this compound. jocpr.com
When coupled with liquid chromatography (LC-HRMS), it allows for the separation of compounds followed by their precise mass determination. cleancontrolling.com The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide further structural information. By comparing the fragmentation pattern of an unknown impurity with that of the parent drug, its structure can often be deduced. researchgate.net This approach has been successfully used to characterize degradation products of Saxagliptin formed under various stress conditions. jocpr.comresearchgate.net Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a common type of HRMS instrument used for this purpose. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules. cas.czuni-halle.de It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule, allowing for the complete elucidation of its three-dimensional structure. uni-halle.denih.gov
Method Validation for Impurity Analysis
Method validation encompasses a series of tests to demonstrate that an analytical method is reliable, reproducible, and accurate for the quantification of a specific analyte, in this case, this compound.
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, this means the method must be able to distinguish and quantify it separately from Saxagliptin and other related substances.
High-performance liquid chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods are commonly employed for this purpose. The selectivity of these methods is demonstrated by the absence of interfering peaks at the retention time of this compound in the analysis of placebo or blank samples. The resolution between the peak of this compound and any adjacent peaks should be adequate, typically greater than 2, to ensure accurate quantification. Stress testing, where the drug substance is subjected to conditions like acid, base, oxidation, heat, and light, is also performed to show that the method can separate the analyte from any potential degradation products.
Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
For impurity quantification, the range typically covers from the reporting threshold of the impurity to 120% of the specification limit. Various studies on Saxagliptin and its impurities have established linearity over different concentration ranges depending on the specific analytical technique used. For instance, a UV spectrophotometric method for Saxagliptin showed linearity in the range of 10-60 µg/ml. Another HPLC method demonstrated linearity for Saxagliptin over a range of 12.5-75 µg/ml. A highly sensitive UPLC-MS/MS method established linearity for Saxagliptin from 10 ng/mL to 150 ng/mL. The linearity is typically evaluated by a linear regression analysis, and a correlation coefficient (r²) value close to 1 (e.g., >0.999) is considered evidence of a strong linear relationship.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity standard (this compound) is spiked into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery is then calculated. For Saxagliptin, accuracy studies have shown recovery values in the range of 99.01-100.1% for a UV method and 99.60% for an HPLC method.
Precision is the degree
Pharmacological and Toxicological Assessment of 3 Deoxy Saxagliptin
In Vitro Biological Activity Evaluation
3-Deoxy Saxagliptin (B632) is a compound that is structurally related to saxagliptin, a well-established and potent inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4). ontosight.ai The primary function of DPP-4 inhibitors is to regulate glucose metabolism by preventing the breakdown of incretin (B1656795) hormones, which play a crucial role in insulin (B600854) and glucagon (B607659) secretion. ontosight.ai Given its structural similarity to saxagliptin, 3-Deoxy Saxagliptin is presumed to possess DPP-4 inhibitory activity. ontosight.ai
The parent compound, saxagliptin, demonstrates high potency as a selective and reversible competitive inhibitor of DPP-4. nih.govmdpi.com In vitro studies have determined the half-maximal inhibitory concentration (IC50) of saxagliptin to be 0.5 nmol/L. drugbank.com Further detailed kinetic studies at 37°C revealed that saxagliptin and its primary active metabolite, 5-hydroxy saxagliptin, are potent inhibitors of human DPP-4, with inhibition constants (Ki) of 1.3 nM and 2.6 nM, respectively. nih.gov While specific quantitative data on the DPP-4 inhibitory capacity of this compound is not available in the reviewed literature, its analogous structure strongly suggests it has the potential to act as a DPP-4 inhibitor.
The selectivity of a DPP-4 inhibitor is a critical factor in its safety profile, as off-target inhibition of other related enzymes could lead to unintended effects. Saxagliptin has been assessed for its selectivity against the closely related proteases DPP-8 and DPP-9. nih.govhpfb-dgpsa.ca In vitro assays have shown that saxagliptin exhibits a high degree of selectivity, being approximately 400-fold more selective for DPP-4 compared to DPP-8 and 75-fold more selective compared to DPP-9. nih.govhpfb-dgpsa.ca The active metabolite, 5-hydroxy saxagliptin, shows even greater selectivity. nih.gov
Despite this selectivity, some research has explored the potential implications of even minor off-target inhibition. For instance, studies have investigated the interaction of saxagliptin with DPP-9 in cardiomyocytes, as DPP-4 is not expressed in these cells. frontiersin.org These investigations have sought to understand if such interactions could be related to observed cardiovascular effects. frontiersin.orgahajournals.orgmdpi.com As a structural analog, this compound could potentially share a similar off-target activity profile with saxagliptin, although specific experimental verification is necessary to confirm this.
Potential for Dipeptidyl Peptidase-4 (DPP-4) Inhibition
In Vivo Pharmacokinetic and Pharmacodynamic Considerations
While specific in vivo pharmacokinetic studies on this compound have not been detailed in the available literature, the profile of its parent compound, saxagliptin, is well-documented. The metabolism of saxagliptin is primarily carried out by the cytochrome P450 3A4/5 (CYP3A4/5) enzyme system in the liver. fda.govnih.gov This metabolic process results in the formation of a major active metabolite, 5-hydroxy saxagliptin, which also inhibits DPP-4, although it is about half as potent as saxagliptin. nih.govfda.govtga.gov.au
Saxagliptin is cleared from the body through both hepatic metabolism and renal excretion. fda.govnih.gov Following oral administration in human subjects, the majority of the dose is recovered in the urine as both unchanged saxagliptin and its metabolites. fda.gov The binding of saxagliptin and its active metabolite to proteins in human serum is negligible, meaning their distribution is not expected to be significantly affected by changes in blood protein levels. fda.gov It can be hypothesized that this compound may follow similar metabolic pathways, but without direct study, its precise metabolic fate and excretion characteristics remain unconfirmed.
The principal pharmacodynamic effect of saxagliptin is the inhibition of DPP-4, which elevates the concentrations of active incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govhpfb-dgpsa.ca By preventing the rapid degradation of these hormones, DPP-4 inhibitors enhance their natural glucose-regulating actions. This leads to glucose-dependent stimulation of insulin secretion and suppression of glucagon release. hpfb-dgpsa.cafda.gov Clinical trials have demonstrated that treatment with saxagliptin can lead to a two- to three-fold increase in the circulating levels of active GLP-1 and GIP following a meal. nih.govhpfb-dgpsa.ca
Should this compound prove to be an active DPP-4 inhibitor, it would be expected to exert a similar influence on these endogenous biomarkers. ontosight.ai An active compound would likely increase the levels of active incretins in a dose- and concentration-dependent manner, thereby affecting glucose homeostasis. However, this remains a projection based on its structural relationship to saxagliptin, pending direct pharmacodynamic investigation.
Metabolic Fate and Excretion Profile
Toxicological and Safety Implications of this compound as an Impurity
This compound is recognized as a known impurity in the manufacturing of saxagliptin. The control of impurities is a fundamental aspect of pharmaceutical quality and safety, and regulatory guidelines mandate the identification and toxicological assessment of such substances. researchgate.netsynzeal.com The manufacturing process for saxagliptin specifies and controls for several impurities to ensure the safety and consistency of the final drug product. tga.gov.autga.gov.au
Genotoxicity and Mutagenicity Screening
The assessment of genotoxic and mutagenic potential is a critical component of the safety evaluation for any new drug substance and its impurities. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. Standard screening for drug impurities involves a battery of tests designed to detect various types of genetic damage.
A standard battery of genotoxicity tests typically includes:
A test for gene mutation in bacteria, commonly known as the Ames test.
An in vitro cytogenetic test to assess chromosomal damage in mammalian cells or an in vitro mouse lymphoma assay.
An in vivo test for genotoxicity, such as a micronucleus test in rodent hematopoietic cells, to evaluate chromosomal damage in a whole animal system.
For the parent compound, saxagliptin, a comprehensive set of in vitro and in vivo tests has been conducted, which concluded that it is not genotoxic. However, specific public data on the genotoxicity and mutagenicity of the impurity this compound is limited. A Material Safety Data Sheet for this compound indicates that no data is available for its germ cell mutagenicity or carcinogenicity. fda.gov
In the absence of specific data, regulatory guidelines provide a framework for assessment. The structure of an impurity is analyzed for any "structural alerts"—chemical motifs that are known to be associated with mutagenicity. If a structural alert is present, or if the impurity's genotoxic status is unknown, further assessment is required. This can involve conducting the genotoxicity tests mentioned above or controlling the impurity at a stringent level based on a toxicological threshold.
Regulatory Limits and Acceptable Intake Levels for Impurities
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of impurities in pharmaceutical products. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines.
For impurities that are potentially genotoxic, the ICH M7 guideline is paramount. researchgate.net This guideline introduces the concept of the "Threshold of Toxicological Concern" (TTC), which is a level of exposure that is considered to pose a negligible risk of carcinogenicity or other toxic effects. iajps.com For most genotoxic impurities, the acceptable intake is set at 1.5 micrograms per day. iajps.com This limit is used to calculate the maximum allowable concentration of the impurity in the drug substance based on the maximum daily dose of the drug.
If an impurity is tested and found to be non-mutagenic, it is then treated as a standard impurity and controlled according to ICH Q3A/B guidelines. These guidelines set limits based on qualification thresholds, which are significantly higher than the TTC for genotoxic impurities. The identification threshold for impurities is generally 0.1% for a maximum daily drug dose of less than 2 grams.
The table below illustrates the concept of the Threshold of Toxicological Concern (TTC) for genotoxic impurities as defined by the ICH M7 guideline.
| Parameter | Description | Value |
|---|---|---|
| Threshold of Toxicological Concern (TTC) | A default permissible daily intake for a genotoxic impurity, assuming a lifetime risk of cancer of less than 1 in 100,000. | 1.5 µg/day |
| Control Method | Calculation of the maximum allowable limit of the impurity in the final drug product. | Limit (ppm) = [TTC (µg/day) / Maximum Daily Dose (g/day)] |
Computational and Structural Biology Studies Applied to 3 Deoxy Saxagliptin
Molecular Docking and Binding Affinity Predictions with DPP-4
Molecular docking simulates the interaction between a ligand and a protein at the atomic level, predicting the preferred binding mode and affinity. Such studies have been extensively performed on saxagliptin (B632) with its target, the DPP-4 enzyme.
Saxagliptin's Interaction with DPP-4: X-ray crystallography studies of saxagliptin in complex with DPP-4 (PDB ID: 3BJM) reveal a detailed picture of its binding. Saxagliptin acts as a substrate-like inhibitor, forming a reversible covalent bond between its nitrile group and the hydroxyl group of the catalytic serine residue (Ser630) in the enzyme's active site. rcsb.orgijpsr.com This covalent interaction is a hallmark of its potent inhibitory activity.
The binding is further stabilized by a network of non-covalent interactions:
S1 Pocket: The cyanopyrrolidine moiety fits into the S1 subsite, a hydrophobic pocket. rcsb.orgijpsr.com
S2 Pocket: The bulky adamantyl group occupies the S2 subsite. vetmeduni.ac.at
Hydrogen Bonds: The primary amino group forms critical salt bridge interactions with glutamate (B1630785) residues (Glu205 and Glu206). ijpsr.com The 3-hydroxy group on the adamantane (B196018) ring of saxagliptin forms a direct hydrogen bond with the side chain of Tyr547. ijpsr.com
Predicted Binding of 3-Deoxy Saxagliptin: this compound differs from saxagliptin only by the absence of the hydroxyl group at the 3-position of the adamantyl ring. Molecular docking predictions for this compound would be expected to show a very similar binding mode to saxagliptin, including the crucial covalent interaction with Ser630 and the salt bridges with Glu205/206.
| Interaction Feature | Saxagliptin | Predicted for this compound | Key Residues Involved |
|---|---|---|---|
| Covalent Bonding | Yes (reversible) | Yes (reversible) | Ser630 |
| S1 Pocket Occupancy | Yes (Cyanopyrrolidine) | Yes (Cyanopyrrolidine) | Hydrophobic residues |
| S2 Pocket Occupancy | Yes (Hydroxy-adamantyl) | Yes (Adamantyl) | Hydrophobic residues |
| Salt Bridge | Yes (Amino group) | Yes (Amino group) | Glu205, Glu206 |
| H-Bond with Tyr547 | Yes (3-hydroxy group) | No | Tyr547 |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. For DPP-4 inhibitors, numerous QSAR studies have been conducted on classes of compounds that include cyanopyrrolidines, the structural core of saxagliptin and this compound. researchgate.netderpharmachemica.comclinicsearchonline.org
These studies aim to identify which molecular properties (descriptors) are critical for potent DPP-4 inhibition. Common findings from 2D and 3D-QSAR analyses on cyanopyrrolidine derivatives highlight the importance of:
Hydrophobicity (logP): The bulky, hydrophobic adamantyl group is a key feature that contributes positively to binding. researchgate.net
Topological and Steric Factors: The specific shape and arrangement of atoms, particularly the stereochemistry of the cyanopyrrolidine and its substituents, are crucial for fitting into the enzyme's active site. researchgate.net
Electronic Properties: The presence of hydrogen bond donors and acceptors, like the primary amine and the nitrile group, are essential for the specific interactions that anchor the inhibitor. derpharmachemica.comresearchgate.net
Application to this compound: Within a QSAR model, the change from saxagliptin to this compound would be represented by a change in specific descriptors. The descriptor T_C_O_4 (count of carbon atoms separated from an oxygen atom by 4 bonds) has been shown in some models to have a negative correlation with activity, meaning a lower count is favorable. derpharmachemica.comresearchgate.net The removal of the hydroxyl group would alter this descriptor.
The primary change is the removal of a hydrogen-bond donor and a slight increase in hydrophobicity (logP). While the increased lipophilicity might be favorable according to some models, the loss of a specific, directed hydrogen bond interaction (as identified by docking studies) is often a more significant factor that can decrease activity. Existing QSAR models could be used to precisely quantify this predicted change in inhibitory potency. clinicsearchonline.org
| Descriptor Type | Relevance to DPP-4 Inhibition | Impact of 3-Deoxy Modification |
|---|---|---|
| Hydrophobicity (e.g., XlogP) | Important for S2 pocket interaction. researchgate.net | Slight increase in hydrophobicity. |
| Steric/Topological | Defines fit within the active site. researchgate.net | Minimal change to overall shape. |
| Hydrogen Bond Donors | Crucial for interaction with key residues like Tyr547. ijpsr.com | Decrease in H-bond donor count. |
| Electro-topological State | Reflects electronic environment of atoms. researchgate.net | Alteration of indices related to the removed oxygen atom. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, revealing its flexibility and the stability of its interactions with a target protein.
MD Simulations of the Saxagliptin-DPP-4 Complex: MD simulations performed on the saxagliptin-DPP-4 complex have been used to investigate the stability of the binding interactions and the mechanism of covalent inhibition. nih.gov These simulations confirm the stability of the key hydrogen bonds and salt bridges observed in the static crystal structure. They also show how the inhibitor and the active site residues fluctuate, providing a more realistic picture of the complex. Studies have revealed that the saxagliptin-DPP-4 complex is stable over simulation times of 100 nanoseconds or more, with the Root Mean Square Deviation (RMSD) of the complex stabilizing, indicating a persistent binding mode. nih.gov
Predicted Dynamics of this compound: For this compound, an MD simulation would be highly informative. The primary hypothesis to be tested would be the effect of the missing hydroxyl group on the dynamics and stability of the adamantyl group within the S2 pocket.
Future Research Directions and Translational Perspectives
Development of Novel Analytical Technologies for Ultra-Trace Level Detection
The accurate quantification of impurities, even at trace levels, is a cornerstone of pharmaceutical quality control. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities present above certain thresholds, typically starting at 0.1%. jpionline.orgpharmatutor.org Future research is focused on developing analytical methods with even lower detection limits to identify potentially genotoxic or other high-potency impurities at levels that may pose a risk.
For a compound like 3-Deoxy Saxagliptin (B632), current analytical methods often rely on High-Performance Liquid Chromatography (HPLC). ijbpas.com However, to achieve ultra-trace level detection, more advanced and sensitive technologies are required.
Future Analytical Approaches:
Hyphenated Chromatographic Techniques: The coupling of liquid chromatography with advanced mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) offers unparalleled sensitivity and specificity. These techniques can provide structural information for unambiguous identification of impurities like 3-Deoxy Saxagliptin, even in complex matrices. pharmatutor.orgmedwinpublishers.com
Advanced Detector Technology: The use of charged aerosol detectors (CAD) or enhanced fluorescence detectors in HPLC can improve sensitivity for compounds that lack a strong UV chromophore. Pre-column derivatization, where the impurity is reacted with a fluorescent tag, is another strategy to significantly lower the limit of detection. researchgate.net For instance, a method using fluorescamine (B152294) for pre-column derivatization has been successfully applied to detect Saxagliptin in human plasma, a technique that could be adapted for its impurities. researchgate.net
Orthogonal Analytical Methods: Employing multiple, different analytical techniques (e.g., capillary electrophoresis alongside LC-MS) provides a more comprehensive impurity profile. medwinpublishers.com This approach, known as orthogonal testing, minimizes the risk of an impurity going undetected because it co-elutes with the active pharmaceutical ingredient (API) or another substance in a single method.
Research in this area aims to create methods that are not only more sensitive but also faster and more environmentally friendly ("green chemistry"), reducing solvent consumption and waste. nih.gov
In-depth Investigations into the Biological Activity and Safety of this compound
While often present in minute quantities, impurities can have their own pharmacological or toxicological effects. Understanding the biological activity of this compound is critical for a comprehensive safety assessment of the final drug product. As a structural analog of Saxagliptin, a potent DPP-4 inhibitor, it is plausible that this compound may also exhibit inhibitory activity against the DPP-4 enzyme. ontosight.aiwikipedia.orgrcsb.org
Key Research Areas:
In Vitro and In Silico Studies: The first step involves assessing the compound's activity using computational (in silico) modeling to predict its binding affinity to the DPP-4 enzyme and other potential biological targets. These predictions can then be confirmed through in vitro enzymatic assays. Such studies would quantify the inhibitory potency (e.g., IC50 value) of this compound and compare it to that of the parent drug, Saxagliptin.
Genotoxicity Assessment: A critical safety concern for any impurity is its potential to be mutagenic or genotoxic. The ICH M7 guideline provides a framework for assessing and controlling DNA reactive impurities. jpionline.org Future research would involve subjecting this compound to a battery of tests, such as the Ames test (bacterial reverse mutation assay) and in vitro micronucleus assays, to evaluate its genotoxic potential.
General Toxicity Studies: If the impurity is found to be present at significant levels or shows biological activity, further toxicological studies may be warranted. These could include acute toxicity studies in animal models to establish a preliminary safety profile. The results of these studies are essential for determining a safe acceptance limit for the impurity in the final drug product. gmpinsiders.com
The ultimate goal is to generate a toxicological profile that allows for the establishment of a Permitted Daily Exposure (PDE) value, ensuring that the level of this compound in the drug product is safe for patient consumption.
Advanced Synthetic Strategies for Impurity Synthesis and Control
To properly study an impurity, a pure reference standard is required. pharmainfo.in Therefore, the deliberate synthesis of this compound is a crucial research activity. Furthermore, understanding its formation pathways is key to controlling its presence in the final drug substance.
Synthesis and Control Strategies:
Reference Standard Synthesis: The synthesis of this compound would likely involve modifications to the established synthetic route for Saxagliptin. Saxagliptin synthesis often involves the coupling of an adamantane-containing amino acid derivative with a proline-like moiety. this compound, which lacks the hydroxyl group on the adamantane (B196018) ring, could be synthesized by using a corresponding deoxy-adamantane starting material. ontosight.ai The availability of a high-purity reference standard is essential for the validation of analytical methods and for conducting toxicological studies. clearsynth.comsynzeal.com
Process Understanding and Control: In-depth investigation of the Saxagliptin manufacturing process can reveal the specific reaction steps or conditions that lead to the formation of this compound. This could be due to an impurity in a starting material or a side reaction (e.g., reduction of the hydroxyl group). Once the formation pathway is understood, process parameters (e.g., temperature, pressure, reagents) can be optimized to minimize its formation.
Purification Technologies: Research into advanced purification techniques is vital for removing impurities. Methods such as preparative chromatography, crystallization, and supercritical fluid chromatography (SFC) can be developed and optimized to effectively remove this compound from the API, ensuring the final product meets its stringent quality specifications.
Integration of Impurity Profiling with Pharmaceutical Lifecycle Management
Impurity profiling is not a one-time activity but an integral part of a drug's entire lifecycle, from initial development through to post-approval changes. medwinpublishers.comresearchgate.net The data gathered on impurities like this compound informs decision-making at every stage.
Lifecycle Management Integration:
Quality by Design (QbD): Modern pharmaceutical development employs the QbD framework, which involves proactively designing quality into the product and manufacturing process. Impurity profiling is a key component of QbD. By understanding how process variables affect the formation of this compound, a "design space" can be established—a multidimensional combination of process parameters that have been demonstrated to ensure consistent quality.
Stability Studies: Impurities can also form during storage. gmpinsiders.comeuropa.eu The levels of this compound must be monitored throughout the shelf life of the drug product under various storage conditions (e.g., temperature, humidity) as part of formal stability testing programs. This ensures that the impurity does not increase to unacceptable levels over time.
Post-Approval Change Management: If any changes are made to the manufacturing process after the drug is on the market (e.g., a new supplier of a starting material, a change in equipment), the impurity profile must be re-evaluated. This ensures that the change does not adversely impact the quality and safety of the drug product by, for example, leading to an increase in the level of this compound. medwinpublishers.com
The comprehensive management of impurity profiles throughout the pharmaceutical lifecycle is essential for regulatory compliance and, most importantly, for guaranteeing the continued safety and efficacy of the medication for patients. researchgate.net
Q & A
Q. What is the structural and enzymatic mechanism of Saxagliptin’s DPP-4 inhibition?
Saxagliptin covalently binds to the catalytic site of DPP-4 via a nitrile group, forming a reversible complex. X-ray crystallography and mutagenesis studies show that Ser630 and His740 residues are critical: Ser630 forms a covalent bond with the nitrile carbon, while His740 stabilizes the transition state via hydrogen bonding. This mechanism was validated using DPP-4 mutants (S630A, H740Q), which showed >1,000-fold reduced binding affinity .
Q. How does Saxagliptin improve glycemic control when combined with metformin?
In a 24-week RCT, Saxagliptin (2.5–10 mg/day) added to metformin significantly reduced HbA1c (−0.58% to −0.69%), fasting glucose (−14.3 to −22.0 mg/dL), and postprandial glucose (PPG) AUC (−8,137 to −9,586 mg·min/dL) compared to placebo. Efficacy was assessed using ANCOVA with last observation carried forward (LOCF), and β-cell function was measured via C-peptide/insulin AUC .
Q. Does Saxagliptin increase cardiovascular risk in diabetic patients?
The SAVOR-TIMI 53 trial (N=16,492) found no increased risk of MACE (cardiovascular death, MI, ischemic stroke) with Saxagliptin (HR 1.00, 95% CI 0.89–1.12) over 2.1 years. However, hospitalization for heart failure (HHF) increased (3.5% vs. 2.8%; HR 1.27, 95% CI 1.07–1.51). Non-inferiority was confirmed (p<0.001), but long-term CV risk stratification remains necessary .
Q. What is Saxagliptin’s safety profile regarding hypoglycemia and weight changes?
Pooled meta-analyses (30 RCTs, N=29,938) show Saxagliptin has a hypoglycemia risk comparable to placebo (RR 1.64 vs. acarbose RR 0.71) and lower than sulfonylureas. Weight changes were neutral (−0.39 kg vs. placebo), contrasting with sulfonylureas (+1.5 kg) .
Q. How does Saxagliptin interact with CYP3A4 inducers like rifampicin?
Co-administration with rifampicin (CYP3A4 inducer) reduces Saxagliptin exposure by 53% (AUC ratio 0.47, 90% CI 0.43–0.52) and increases its active metabolite (5-hydroxy Saxagliptin) by 39%. Dose adjustments are recommended when using strong CYP3A4 inhibitors/inducers .
Advanced Research Questions
Q. How should researchers reconcile conflicting data on Saxagliptin’s heart failure risk?
Contradictions arise from trial designs: SAVOR-TIMI 53 (RCT) reported increased HHF, while observational studies (N=∼500,000) found no elevated risk (HR 0.91, 95% CI 0.85–0.97). Differences may stem from follow-up duration (2.1 years vs. <1 year), patient selection (high CV risk vs. general population), or confounders in real-world data .
Q. What methodological considerations are critical in meta-analyses of Saxagliptin’s efficacy?
Key factors include:
- Heterogeneity adjustment : Use inverse-variance weighting (WMD for HbA1c) and Mantel-Haenszel RRs for dichotomous outcomes.
- Comparator selection : Placebo vs. active controls (e.g., acarbose, sulfonylureas).
- Subgroup stratification : By baseline HbA1c, renal function, or concomitant therapies (e.g., statins) .
Q. How do structural studies inform the design of Saxagliptin analogs?
Mutagenesis and NMR revealed that Saxagliptin’s adamantyl group enhances hydrophobic interactions with DPP-4’s S2 pocket, while the methanoprolinenitrile scaffold optimizes binding kinetics. These insights guided the development of hydroxyadamantyl derivatives (e.g., BMS-477118) with prolonged inhibition .
Q. What statistical methods are used to analyze fracture risk in long-term Saxagliptin trials?
The SAVOR-TIMI 53 trial used Cox regression to show no increased fracture risk (HR 1.00, 95% CI 0.83–1.19). Covariates included age, sex, diabetes duration, and thiazolidinedione use. Sensitivity analyses confirmed consistency across subgroups (e.g., renal impairment) .
Q. How can researchers address confounding in pharmacoepidemiologic studies of Saxagliptin?
Propensity score matching and time-varying Cox models are critical. For example, a study comparing Saxagliptin with sitagliptin adjusted for 87 covariates (e.g., prior HF, HbA1c) and used negative control outcomes to detect residual confounding .
Key Methodological Takeaways
- RCTs : Use Kaplan-Meier survival analysis for CV outcomes and LOCF for glycemic endpoints.
- Observational studies : Prioritize large databases (e.g., Medicare) and adjust for immortal time bias.
- Mechanistic studies : Combine X-ray crystallography, enzymology (e.g., IC50 determination), and in vivo glucose tolerance tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
